![molecular formula C11H8ClNOS B1614150 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine CAS No. 884504-82-9](/img/structure/B1614150.png)
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine
Overview
Description
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine is a chemical compound with the molecular formula C11H8ClNOS . It is used in various applications, including as a pesticide intermediate .
Synthesis Analysis
The synthesis of 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine has been reported in several ways. One method involves the reaction of a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent, in the presence of a diluent and a reaction auxiliary, at a temperature between 0°C and 200°C . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine consists of a pyridine ring substituted with a chlorine atom and a 3-Methyl-2-Thenoyl group . The average mass of the molecule is 237.705 Da .Scientific Research Applications
Agrochemical Industry
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are used in the protection of crops from pests. The introduction of trifluoromethylpyridines (TFMP) derivatives, which share a similar pyridine structure, has significantly impacted the agrochemical market, with more than 20 new TFMP-containing agrochemicals acquiring ISO common names .
Pharmaceutical Applications
In the pharmaceutical sector, several TFMP derivatives, which are structurally related to 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine , have been granted market approval. These compounds are used in both human and veterinary medicine, with many candidates currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these molecules .
Synthesis of Fluorinated Compounds
The compound’s derivatives play a crucial role in the development of fluorinated organic chemicals, which are increasingly important in scientific research. The presence of fluorine in organic compounds affects their biological activities and physical properties, making them valuable in various fields .
Green Chemistry
The related pyridine derivatives are synthesized using greener chemistry approaches, such as continuous flow methods. These methods offer advantages over conventional batch processes, including shorter reaction times, increased safety, and reduced waste. The flow synthesis of 2-methylpyridines, for example, is a more environmentally friendly alternative that provides high selectivity and yield .
Pesticide Intermediates
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine: is also used as an intermediate in the synthesis of pesticides. Its structural analog, 2-Chloro-5-methylpyridine, is reported to be synthesized by various methods for this purpose .
Synthesis of Neonicotinoid Compounds
This compound can be utilized for creating new neonicotinoid compounds, which are a class of neuro-active insecticides modeled after nicotine. They are used to control a wide variety of insects and protect agricultural crops .
Chemical Research and Development
The compound serves as a building block in the synthesis of a diverse range of chemical products. Its derivatives are valuable in the production of fine chemicals, polymers, and other industrial materials .
Veterinary Products
Derivatives of 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine are used in the creation of veterinary products. The TFMP moiety, in particular, has been incorporated into two veterinary products that have received market approval .
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-methylthiophen-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7-4-5-15-11(7)10(14)8-2-3-9(12)13-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCFGZGCRKBNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641787 | |
Record name | (6-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine | |
CAS RN |
884504-82-9 | |
Record name | (6-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.